molecular formula C7H16N2O B13465614 3-(3-Aminopyrrolidin-1-yl)propan-1-ol CAS No. 1181332-92-2

3-(3-Aminopyrrolidin-1-yl)propan-1-ol

Cat. No.: B13465614
CAS No.: 1181332-92-2
M. Wt: 144.21 g/mol
InChI Key: ATJDMBKNTJQSPU-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)propan-1-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyrrolidin-1-yl)propan-1-ol typically involves the reaction of 3-aminopyrrolidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong base like sodium hydroxide. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopyrrolidin-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative, such as an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products formed are ketones or aldehydes, depending on the specific conditions used.

    Reduction: The major product is a more saturated amine derivative.

    Substitution: The major products are substituted derivatives where the amino group is replaced by other functional groups.

Scientific Research Applications

3-(3-Aminopyrrolidin-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3S)-3-Aminopyrrolidin-1-yl]propan-1-one
  • 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol
  • 2-[(3R)-3-Aminopyrrolidin-1-yl]propan-1-ol dihydrochloride

Uniqueness

3-(3-Aminopyrrolidin-1-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1181332-92-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(3-aminopyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C7H16N2O/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6,8H2

InChI Key

ATJDMBKNTJQSPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CCCO

Origin of Product

United States

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